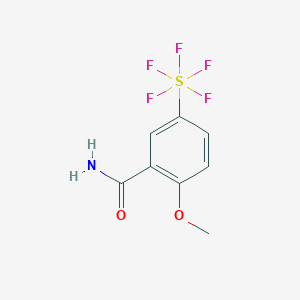
2-Methoxy-5-(pentafluorosulfur)benzamide
Vue d'ensemble
Description
2-Methoxy-5-(pentafluorosulfur)benzamide, also known as 2M5PFB, is a compound that has been studied extensively in the scientific community due to its unique properties. It is a highly fluorinated aromatic amide, and its chemical structure consists of a pentafluorosulfur atom attached to a benzene ring. It has been used as a starting material in the synthesis of various compounds, and has been studied for its potential applications in a variety of scientific fields.
Applications De Recherche Scientifique
Neuroleptic Activity
Benzamides, including derivatives of 2-Methoxy-5-(pentafluorosulfur)benzamide, have been studied for their potential as neuroleptics. A study by Iwanami et al. (1981) explored the synthesis and neuroleptic activity of benzamides, finding that certain compounds exhibited significant inhibitory effects on apomorphine-induced stereotyped behavior in rats. This suggests the potential application of these compounds in the treatment of psychosis (Iwanami et al., 1981).
Chemical Synthesis
Ming-Jung Wu et al. (1999) reported on the chemical synthesis of related compounds through the treatment of 2-(2-alkylethynyl)benzonitrile with sodium methoxide. The study provides insights into the chemical behavior and synthesis methods for related benzamide compounds (Ming-Jung Wu et al., 1999).
Bioanalytical Methods
Zalavadia (2016) developed a bioanalytical method using micro-extraction and LC-MS/MS for the quantitative analysis of a similar benzamide compound in mouse plasma. This research highlights the need for accurate bioanalytical methods to study such compounds (Zalavadia, 2016).
Antidopaminergic Properties
Högberg et al. (1990) synthesized benzamide derivatives, including 5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, to explore their antidopaminergic properties. This research contributes to understanding the therapeutic potential of these compounds in treating conditions like psychosis (Högberg et al., 1990).
Antimicrobial and Antioxidant Activities
Yang et al. (2015) isolated a new benzamide from Streptomyces and investigated its antimicrobial and antioxidant activities. This indicates the possible use of benzamide derivatives in antimicrobial and antioxidant applications (Yang et al., 2015).
Antihyperglycemic Agents
Nomura et al. (1999) studied benzamide derivatives as antihyperglycemic agents, identifying potential drug candidates for diabetes mellitus treatment (Nomura et al., 1999).
Corrosion Inhibition
Mishra et al. (2018) examined the role of methoxy-substituted benzamides in inhibiting the corrosion of mild steel in acidic environments. This suggests applications in materials science and engineering (Mishra et al., 2018).
Propriétés
IUPAC Name |
2-methoxy-5-(pentafluoro-λ6-sulfanyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F5NO2S/c1-16-7-3-2-5(4-6(7)8(14)15)17(9,10,11,12)13/h2-4H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSIRVJYFNBARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(pentafluorosulfur)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



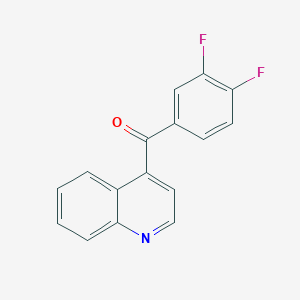


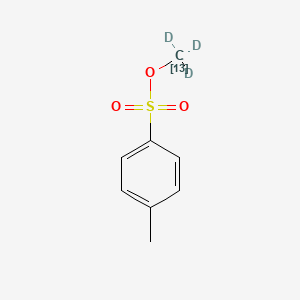
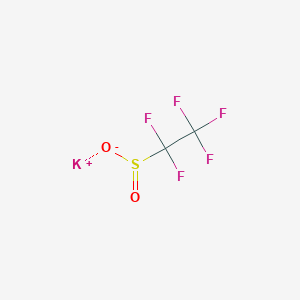
![3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B1433510.png)
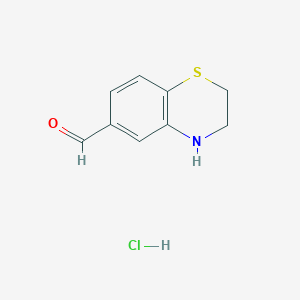



![1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B1433518.png)
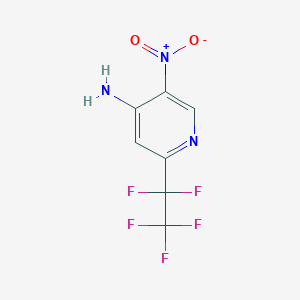

(prop-2-en-1-yl)amine dihydrochloride](/img/structure/B1433523.png)